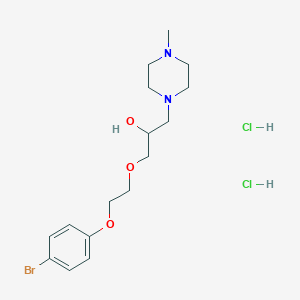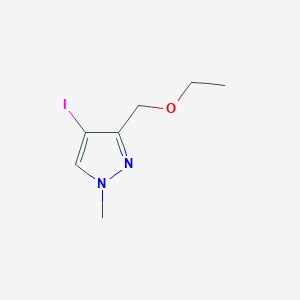
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Chemical Reactivity and Environmental Applications
The study by Pignatello and Sun (1995) illustrates the potential environmental applications of related compounds through the photoassisted Fenton reaction. This process efficiently decomposes pollutants like metolachlor, highlighting a pathway for water treatment technologies that could be relevant to derivatives of the chemical . The rapid decomposition and mineralization of complex organic pollutants into harmless end products suggest a promising area for applying similar oxalamide derivatives in environmental remediation (Pignatello & Sun, 1995).
Synthesis and Characterization
Research on novel synthetic routes and the characterization of oxalamide derivatives, as described by Mamedov et al. (2016), offers a glimpse into the methodologies that could be applied to synthesize and study N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide. These insights are crucial for developing new compounds with enhanced properties for potential use in pharmaceuticals and materials science (Mamedov et al., 2016).
Analytical and Detection Applications
A study by Zimmerman, Schneider, and Thurman (2002) on the detection of herbicides and their degradation products in natural water showcases the analytical utility of chemical derivatives similar to this compound. The development of sensitive detection methods for environmental pollutants underscores the potential for such compounds in creating advanced sensors and assays for environmental monitoring and safety assessments (Zimmerman et al., 2002).
Biomedical Research
The application of related compounds in biomedical research, as indicated by the study on orexin-1 receptor mechanisms by Piccoli et al. (2012), highlights the therapeutic potential of oxalamide derivatives. This research points to the role of such compounds in modulating feeding behaviors and suggests avenues for developing treatments for binge eating and possibly other compulsive disorders. The specificity and efficacy demonstrated in these studies provide a foundation for further exploration into the medical applications of this compound and its analogs (Piccoli et al., 2012).
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c1-24-15-5-3-2-4-11(15)8-9-20-16(22)17(23)21-12-6-7-14(19)13(18)10-12/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNJTUDXWRCENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Cyclopropyl-N-methyl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2681323.png)





![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)
![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)




![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)
